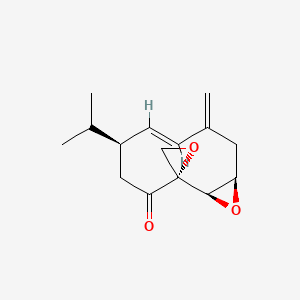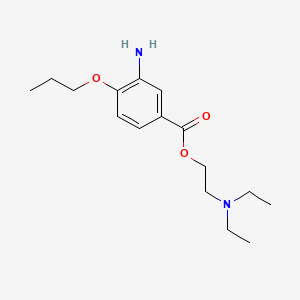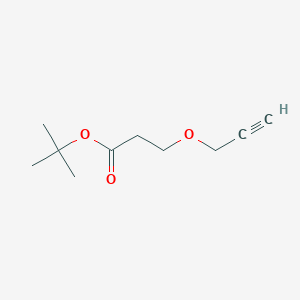
PF-06840003
Übersicht
Beschreibung
PF-06840003 ist ein hochspezifischer Inhibitor der Indolamin-2,3-Dioxygenase 1 (IDO1), einem Enzym, das eine entscheidende Rolle beim Abbau von Tryptophan zu Kynurenin spielt. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Immunantwort durch Hemmung der immunsuppressiven Wirkungen von IDO1 zu modulieren, ein erhebliches Potenzial in der Krebsimmuntherapie gezeigt .
Wissenschaftliche Forschungsanwendungen
PF-06840003 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von IDO1 und seine Auswirkungen auf den Tryptophanstoffwechsel zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und sein Potenzial zur Behandlung von immunbedingten Erkrankungen.
Medizin: Als therapeutisches Mittel in der Krebsimmuntherapie untersucht, insbesondere in Kombination mit Immuncheckpoint-Inhibitoren.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den IDO1-Signalweg abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Aktivität von IDO1 hemmt, einem Enzym, das am Abbau von Tryptophan zu Kynurenin beteiligt ist. Durch die Hemmung von IDO1 verhindert this compound die Bildung von immunsuppressiven Metaboliten, wodurch die Immunüberwachung wiederhergestellt und die Fähigkeit des Körpers verbessert wird, Tumorzellen anzugreifen und zu eliminieren. Die Verbindung bindet an die aktive Stelle von IDO1, blockiert seine enzymatische Aktivität und reduziert die Kynurenin-Spiegel im Tumormikromilieu .
Wirkmechanismus
Target of Action
PF-06840003, also known as “3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione”, is an investigational, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunosuppressive enzyme that is overexpressed in a wide range of cancers .
Mode of Action
This compound is thought to work by targeting and binding to IDO1 . By inhibiting IDO1, this compound increases and restores the proliferation and activation of various immune cells and reduces tumor-associated regulatory T cells (Tregs) that inhibit an immune response .
Biochemical Pathways
IDO1, the primary target of this compound, induces immunosuppression through the degradation of the amino acid tryptophan . This degradation leads to the production of kynurenine, an immunosuppressive metabolite . The inhibition of IDO1 by this compound may help restore immune surveillance of tumors, potentially leading to the elimination of IDO1-expressing tumor cells .
Pharmacokinetics
This compound has favorable predicted human pharmacokinetic properties . Following dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5–3.0 hours and the mean elimination half-life was 2 to 4 hours . The urinary recovery of PF-06840002 was low (<1%) .
Result of Action
The molecular and cellular effects of this compound’s action include the reversal of IDO1-induced T-cell anergy in vitro . In vivo, this compound reduced intratumoral kynurenine levels in mice by >80% and inhibited tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, IDO1, the target of this compound, is induced in response to inflammatory stimuli . Therefore, the presence or absence of such stimuli in the tumor environment could potentially influence the effectiveness of this compound.
Biochemische Analyse
Biochemical Properties
PF-06840003 interacts with the enzyme IDO1, inhibiting its activity . The IC50 values for human (hIDO-1), dog (dIDO-1), and mouse (mIDO-1) are 0.41 μM, 0.59 μM, and 1.5 μM, respectively . This interaction leads to the reversal of IDO1-induced T-cell anergy .
Cellular Effects
This compound has demonstrated antitumor effects in preclinical models . It reduces intratumoral kynurenine levels in mice by over 80% and inhibits tumor growth in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of IDO1 . This inhibition leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine . This activity leads to the reversal of effector T-cell anergy and enhanced Treg function through the downregulation of FoxP3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a mean elimination half-life of 2 to 4 hours (Cycle 1 Day 1) . The urinary recovery of PF-06840002, the active enantiomer of this compound, was found to be low (<1%) .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated antitumor activity in multiple preclinical syngeneic models in mice, in combination with immune checkpoint inhibitors . The specific effects of different dosages of this compound in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in the tryptophan catabolism pathway, where it inhibits the activity of IDO1 . This leads to a decrease in the catabolism of tryptophan and accumulation of tryptophan catabolites, including kynurenine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PF-06840003 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und anschliessende Modifikationen der funktionellen Gruppen umfassen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die grosstechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmassnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-06840003 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise seine inhibitorische Aktivität verändert.
Substitution: Substitutionsreaktionen können verschiedene Substituenten an das Indolamin-Gerüst einführen, was seine Bindungsaffinität zu IDO1 beeinflusst
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Epacadostat: Ein weiterer IDO1-Inhibitor mit einem ähnlichen Wirkmechanismus.
Navoximod: Ein IDO1-Inhibitor, der in Kombination mit anderen Immuntherapien ein Potenzial gezeigt hat.
Indoximod: Ein Tryptophan-Analogon, das den IDO1-Signalweg indirekt moduliert
Einzigartigkeit von PF-06840003
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als IDO1-Inhibitor. Es hat in präklinischen Modellen eine signifikante Wirksamkeit gezeigt und günstige pharmakokinetische Eigenschaften, einschliesslich einer guten oralen Bioverfügbarkeit und der Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Diese Eigenschaften machen this compound zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebsimmuntherapie .
Eigenschaften
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLDYKORJEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630149 | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-05-4 | |
| Record name | PF-06840003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-06840003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















